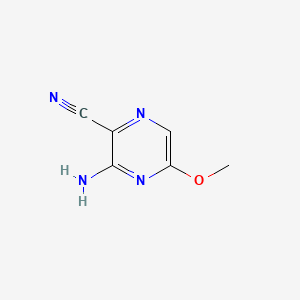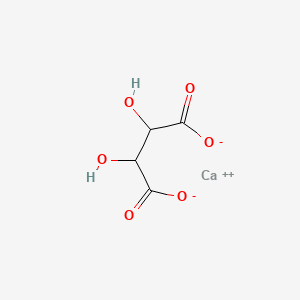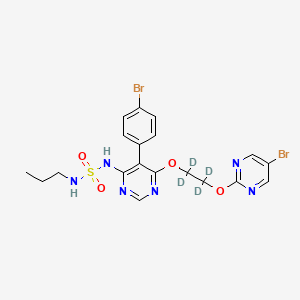
Macitentan D4
Vue d'ensemble
Description
Macitentan D4 is a deuterated form of macitentan, an endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This modification aims to improve the drug’s efficacy and reduce potential side effects.
Applications De Recherche Scientifique
Macitentan D4 has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on drug metabolism and stability.
Biology: Investigated for its role in modulating endothelin receptors and its impact on cellular signaling pathways.
Industry: Utilized in the development of more stable and effective pharmaceutical formulations.
Mécanisme D'action
Target of Action
Macitentan D4, also known as Macitentan-d4, is a dual endothelin receptor antagonist . It primarily targets the endothelin A and B receptors (E A and E B) . These receptors play a crucial role in the regulation of vascular tone, cell proliferation, and fibrosis .
Mode of Action
This compound acts as an antagonist to the endothelin A and B receptors, blocking signaling from endothelin-1 and -2 . It has a 50-fold increased selectivity for the ETA subtype compared to the ETB subtype . This interaction with its targets leads to a decrease in endothelin-mediated vasoconstriction, cell proliferation, and fibrosis .
Biochemical Pathways
The action of this compound affects the endothelin-1 pathway, which is implicated in the pathogenesis of pulmonary arterial hypertension (PAH) . Patients with pulmonary hypertension have increased levels of endothelin-1 in the plasma and pulmonary vascular endothelium . By blocking the endothelin receptors, this compound disrupts this pathway, leading to a decrease in vasoconstriction and cell proliferation .
Pharmacokinetics
This compound is metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, to its active metabolite ACT-132577 . The pharmacokinetics of this compound and its active metabolite have been well described by a comprehensive population pharmacokinetic model . This model takes into account various factors such as body weight, sex, race, renal impairment, health status, and formulation .
Result of Action
The antagonistic action of this compound on the endothelin receptors leads to a decrease in endothelin-mediated vasoconstriction, cell proliferation, and fibrosis . This results in a reduction in pulmonary vascular resistance, which is beneficial in the treatment of PAH .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism of this compound . Furthermore, factors such as the patient’s health status and renal function can also influence the pharmacokinetics and action of this compound .
Analyse Biochimique
Biochemical Properties
Macitentan D4, like its parent compound Macitentan, acts as an antagonist of two endothelin (ET) receptor subtypes, ET A and ET B . It binds to these receptors and blocks signaling from endothelin-1 and -2 . This interaction plays a crucial role in managing pulmonary arterial hypertension by delaying disease progression .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, it reduces the risk of first PAH-related event or all-cause death, with the treatment effect maintained across various patient subgroups .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the endothelin A and B receptors (E A and E B) and blocks signaling from endothelin-1 and -2 . This results in a decrease in intracellular calcium levels, leading to contraction of the arterial smooth muscle, as well as vascular remodeling due to cell proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that Macitentan significantly improved PVR in patients with inoperable CTEPH and was well tolerated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, chronic oral administration of Macitentan at 30 mg/kg/d significantly improved the 42-day survival in monocrotaline rats .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It is metabolized by the cytochrome P450 isoform CYP3A4 to its active metabolite ACT-132577 .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of macitentan involves several steps, starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. The process includes nucleophilic substitution reactions, condensation reactions, and the use of various reagents such as potassium tert-butoxide, dimethyl sulfoxide, and sodium hydride . The overall yield of the synthesis is around 52%, with improvements focusing on industrial feasibility and safety .
Industrial Production Methods: Industrial production of macitentan aims to streamline the synthesis process, reduce hazardous reagents, and improve yield. One-pot processes and telescoped synthesis methods have been developed to enhance production efficiency and reduce the time cycle for batch production .
Analyse Des Réactions Chimiques
Types of Reactions: Macitentan undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are crucial in its synthesis.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen.
Reduction: Reducing agents like sodium borohydride.
Substitution: Potassium tert-butoxide, sodium hydride, dimethyl sulfoxide.
Major Products: The primary products formed from these reactions include various metabolites and intermediates used in the synthesis of macitentan .
Comparaison Avec Des Composés Similaires
Bosentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.
Ambrisentan: Selectively targets endothelin A receptors.
Sitaxentan: Previously used but withdrawn due to safety concerns.
Uniqueness of Macitentan D4: this compound’s deuterium substitution provides enhanced metabolic stability and improved pharmacokinetic properties compared to its non-deuterated counterparts. This modification can lead to better efficacy and reduced side effects, making it a valuable compound in the treatment of pulmonary arterial hypertension .
Propriétés
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCMEBMXRHSZKX-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


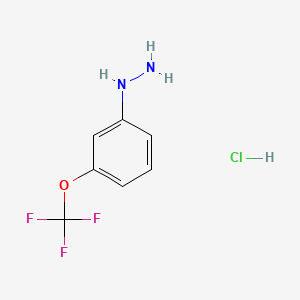
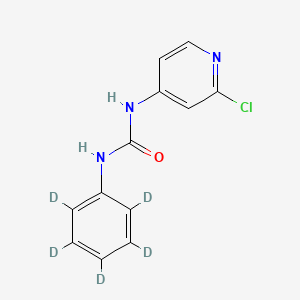

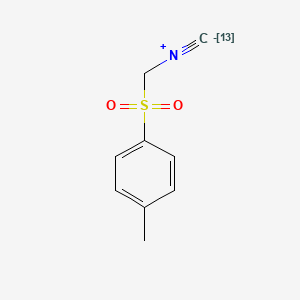
![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)

